molecular formula C19H27N5O2 B6684786 N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6684786
M. Wt: 357.4 g/mol
InChI Key: WXOVNMRNVOAVQE-IRXDYDNUSA-N
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Description

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrrolidine ring, and a pyrazole ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-4-20-19(26)14-5-6-18(21-7-14)23-9-16(12-25)17(11-23)15-8-22-24(10-15)13(2)3/h5-8,10,13,16-17,25H,4,9,11-12H2,1-3H3,(H,20,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVNMRNVOAVQE-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CC(C(C2)C3=CN(N=C3)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=CN=C(C=C1)N2C[C@H]([C@@H](C2)C3=CN(N=C3)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the pyrrolidine and pyrazole rings. Key steps include:

    Formation of Pyridine-3-carboxamide: This can be achieved through the reaction of 3-cyanopyridine with ethylamine under controlled conditions.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate precursors.

    Addition of Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the pyrrolidine-pyridine intermediate.

    Final Assembly: The final compound is obtained through a series of coupling reactions, purification steps, and characterization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, using efficient catalysts, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide
  • N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-ethylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide

Uniqueness

N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups and rings, which confer distinct chemical and biological properties

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